1,4-Dihydro-2H-3,1-benzoxazin-2-one

Description

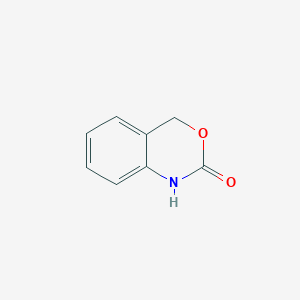

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZIUAAQNFJPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157363 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-88-2 | |

| Record name | 1,4-Dihydro-2H-3,1-benzoxazin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13213-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones from Phthalides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives are a significant class of heterocyclic compounds, forming the structural core of various biologically active molecules, including marketed pharmaceuticals.[1] This technical guide provides an in-depth overview of a robust and efficient two-step synthetic methodology for converting readily available phthalides into this valuable benzoxazinone scaffold. The process involves an initial ring-opening aminolysis of the phthalide, followed by a Hofmann rearrangement. This document furnishes detailed experimental protocols, quantitative data for a range of substrates, and mechanistic diagrams to facilitate its application in research and development.

Core Synthetic Strategy

The transformation of phthalides into 1,4-dihydro-2H-3,1-benzoxazin-2-ones is achieved through a simple and effective two-step protocol.[1]

-

Step 1: Aminolysis of Phthalide. The lactone ring of a 3-substituted phthalide is opened via aminolysis to yield a 2-(hydroxymethyl)benzamide intermediate. Direct reaction with ammonia is often ineffective; therefore, an in-situ prepared aluminum amide reagent is employed to facilitate the reaction.[1]

-

Step 2: Hofmann Rearrangement. The resulting primary 2-(hydroxymethyl)benzamide undergoes a Hofmann rearrangement, induced by a hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (BTI). This step proceeds via an isocyanate intermediate which is immediately trapped by the neighboring hydroxyl group to afford the final cyclized benzoxazinone product.[1]

The overall transformation can be visualized as the insertion of an N-H group into the bond between the aromatic ring and the carbonyl group of the phthalide.[1]

Experimental Workflow and Reaction Mechanism

The logical flow of the synthesis and the underlying chemical transformations are illustrated below.

Caption: Overall experimental workflow for the two-step synthesis.

The key transformation in this synthesis is the Hofmann rearrangement, which proceeds through a well-defined pathway.

Caption: Proposed mechanism for the BTI-induced Hofmann rearrangement step.

Quantitative Data Summary

The following tables summarize the results obtained for the synthesis of various substituted benzoxazinones from their corresponding phthalides.

Table 1: Step 1 - Aminolysis of Substituted Phthalides (4) to 2-(Hydroxymethyl)benzamides (5) [1]

| Entry | Phthalide (4) Substituent (R) | Product (5) | Isolated Yield (%) |

| 1 | H | 5a | 87 |

| 2 | Phenyl | 5b | 95 |

| 3 | 4-Fluorophenyl | 5c | 93 |

| 4 | 4-Chlorophenyl | 5d | 94 |

| 5 | 4-Methylphenyl | 5e | 95 |

| 6 | 4-Methoxyphenyl | 5f | 92 |

| 7 | Methyl | 5g | 85 |

| 8 | n-Butyl | 5h | 83 |

Reaction Conditions: 3.0 eq (CH₃)₃Al/NH₄Cl, THF, 50 °C, 12-16h.[1]

Table 2: Step 2 - Hofmann Rearrangement of 2-(Hydroxymethyl)benzamides (5) to Benzoxazinones (2) [1]

| Entry | Benzamide (5) Substituent (R) | Product (2) | Reaction Time (h) | Isolated Yield (%) |

| 1 | H | 2a | 1 | 92 |

| 2 | Phenyl | 2b | 1 | 95 |

| 3 | 4-Fluorophenyl | 2c | 1 | 96 |

| 4 | 4-Chlorophenyl | 2d | 1 | 95 |

| 5 | 4-Methylphenyl | 2e | 1 | 93 |

| 6 | 4-Methoxyphenyl | 2f | 1 | 94 |

| 7 | Methyl | 2g | 3 | 87 |

| 8 | n-Butyl | 2h | 3 | 85 |

Reaction Conditions: 1.05 eq BTI in DMF at 0 °C for the time provided.[1]

Detailed Experimental Protocols

Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC).

General Procedure for Step 1: Aminolysis of Phthalides[1]

-

To a solution of trimethylaluminum (3.0 equivalents) in anhydrous tetrahydrofuran (THF), add ammonium chloride (3.0 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 1 hour to allow for the in-situ formation of the aluminum amide reagent.

-

Add the corresponding 3-substituted phthalide (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

-

Stir the mixture vigorously for 1 hour, then extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(hydroxymethyl)benzamide.

General Procedure for Step 2: Hofmann Rearrangement[1]

-

In a round-bottom flask, dissolve the 2-(hydroxymethyl)benzamide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath and protect it from light (e.g., by wrapping the flask in aluminum foil).

-

Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 equivalents) to the solution in one portion.

-

Stir the resulting mixture at 0 °C for the time specified in Table 2 (typically 1-3 hours), monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, allow the mixture to warm to room temperature and add ethyl acetate.

-

Wash the organic phase with a saturated aqueous solution of sodium bisulfite (NaHSO₃) (2 x volumes).

-

Extract the resulting aqueous phase with ethyl acetate (3 x volumes).

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the final this compound.

Example Synthesis: 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a)[1]

-

Synthesis of 2-(hydroxymethyl)benzamide (5a): Following the general procedure for aminolysis, phthalide (4a) is converted to 2-(hydroxymethyl)benzamide (5a) with an isolated yield of 87%.[1]

-

Synthesis of 1,4-Dihydro-benzo[d][2][3]oxazin-2-one (2a): In a 50 mL round-bottom flask, 2-(hydroxymethyl)benzamide (5a) (3.00 mmol, 0.454 g) was dissolved in 12 mL of DMF. The solution was cooled to 0 °C and covered with aluminum foil. BTI (3.15 mmol, 1.35 g) was added in one portion, and the mixture was stirred for 1 hour at 0 °C. The reaction was monitored by TLC. The mixture was then allowed to reach room temperature, and 20 mL of EtOAc was added. The organic phase was washed with NaHSO₃ (2 x 10 mL). The aqueous phase was subsequently washed with EtOAc (3 x 10 mL). The combined organic phases were dried and concentrated to yield the product, which was purified to give compound 2a in 92% yield.[1]

Conclusion

The described two-step synthesis commencing from phthalides represents a highly efficient and versatile route to the this compound core. The methodology is characterized by high yields, operational simplicity, and tolerance to a variety of substituents on the phthalide starting material. This guide provides the necessary data and detailed protocols to enable researchers to readily adopt this strategy for the synthesis of diverse benzoxazinone derivatives for applications in drug discovery and development.

References

- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalide synthesis [organic-chemistry.org]

- 3. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of 1,4-Dihydro-2H-3,1-benzoxazin-2-one: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure analysis of 1,4-dihydro-2H-3,1-benzoxazin-2-one and its derivatives. Due to the limited availability of public crystallographic data for the specific parent compound, this paper presents a comprehensive analysis of a closely related derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate, as a case study. The methodologies and data presentation formats described herein are directly applicable to the analysis of the core compound and its analogues.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic structure provides a valuable scaffold for the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.

X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of a molecule.

Data Presentation: Crystallographic Data for a Representative Derivative

The following tables summarize the key crystallographic data for a representative derivative, N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. This data provides a clear example of the quantitative information obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₇H₁₅N₃O₃·H₂O |

| Formula Weight | 343.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 8.987(2) Å |

| c | 18.345(4) Å |

| α | 90° |

| β | 98.12(3)° |

| γ | 90° |

| Volume | 1650.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.382 Mg/m³ |

| Absorption Coefficient | 0.101 mm⁻¹ |

| F(000) | 720 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX II |

| Reflections Collected | 8456 |

| Independent Reflections | 2894 [R(int) = 0.045] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2894 / 0 / 235 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.148 |

| R indices (all data) | R₁ = 0.082, wR₂ = 0.167 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O(1)-C(8) | 1.378(3) | N(2)-C(9) | 1.285(3) |

| O(1)-C(1) | 1.461(3) | N(3)-C(11) | 1.345(3) |

| O(2)-C(2) | 1.235(3) | C(1)-C(8) | 1.504(4) |

| N(1)-C(2) | 1.348(3) | C(9)-C(10) | 1.492(4) |

| N(1)-C(3) | 1.401(3) | C(11)-C(12) | 1.495(4) |

| N(2)-N(3) | 1.376(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(8)-O(1)-C(1) | 115.3(2) | N(3)-N(2)-C(9) | 116.8(2) |

| C(2)-N(1)-C(3) | 125.7(2) | C(11)-N(3)-N(2) | 121.3(2) |

| O(2)-C(2)-N(1) | 124.9(2) | N(2)-C(9)-C(10) | 121.5(2) |

| O(1)-C(8)-C(3) | 120.1(2) | N(3)-C(11)-O(3) | 123.1(2) |

| O(1)-C(8)-C(7) | 119.8(2) | N(3)-C(11)-C(12) | 116.2(2) |

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process. The general workflow is outlined below.

Crystallization

The first and often most challenging step is to grow high-quality single crystals of the compound of interest.

-

Methodology : Slow evaporation from a suitable solvent or solvent mixture is a common technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. Other methods include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.

-

Example Protocol : A solution of this compound in a mixture of ethanol and water (e.g., 1:1 v/v) is prepared at a slightly elevated temperature to ensure complete dissolution. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is then sealed with a perforated film to allow for slow evaporation. Colorless, block-shaped crystals are typically sought.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

-

Instrumentation : A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[1]

-

Procedure :

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles. Each image records the intensities and positions of the diffracted X-ray beams.[2]

-

A complete dataset, consisting of thousands of reflections, is collected to ensure high resolution and completeness of the data.[3]

-

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Software : Specialized software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

-

Structure Solution : The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. These methods are capable of solving the "phase problem" inherent in X-ray crystallography.

-

Structure Refinement : The initial structural model is refined against the experimental data using a least-squares minimization process.[4] In this iterative process, atomic coordinates, thermal parameters, and occupancy factors are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed by R-factors (R₁ and wR₂), where lower values indicate a better fit to the data.

Visualizations

The following diagrams illustrate key workflows and concepts in crystal structure analysis.

Caption: Experimental workflow for crystal structure analysis.

Caption: Iterative cycle of crystallographic structure refinement.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular geometry and intermolecular interactions. The detailed experimental protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the field. Although crystallographic data for the parent molecule is not yet publicly available, the analysis of closely related derivatives demonstrates the power of X-ray crystallography in drug discovery and development. The comprehensive structural information obtained from such studies is essential for understanding the chemical and biological properties of this important class of compounds, ultimately facilitating the design of more potent and selective therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of 1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dihydro-2H-3,1-benzoxazin-2-one is a benzo-fused heterocyclic compound.[1] This structural motif is a key element in a variety of biologically active molecules, making its physicochemical characterization essential for applications in medicinal chemistry and materials science.[2] Derivatives of the broader benzoxazinone class have demonstrated a wide range of activities, including anti-inflammatory, antifungal, and anticancer properties.[3][4] Understanding the core properties of the parent scaffold, this compound, provides a fundamental baseline for the rational design and development of new chemical entities.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a generalized workflow for the synthesis and characterization of such compounds.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. Data has been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1][5] |

| Molecular Weight | 149.15 g/mol | [1][5] |

| CAS Number | 13213-88-2 | [1][5] |

| Melting Point | 119-120 °C | [5] |

| logP (Octanol-Water) | 1.5 (Computed) | [1] |

| Boiling Point | Not Available | |

| Aqueous Solubility | Not Available | |

| pKa | Not Available |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. The following sections detail standard methodologies for the synthesis of the title compound and the experimental determination of its key properties.

Synthesis Protocol: From Phthalides via Aminolysis-Hofmann Rearrangement

A reported method for synthesizing the 1,4-dihydro-benzo[d][2][6]oxazin-2-one core involves a two-step procedure starting from readily available phthalides.[2]

-

Step 1: Aminolysis of Phthalide: A 3-substituted phthalide is reacted with an in-situ prepared aluminum amide reagent. This process results in the aminolysis of the aromatic lactone ring, yielding a 2-hydroxymethyl substituted benzamide derivative.[2]

-

Step 2: Hofmann Rearrangement: The resulting 2-(hydroxymethyl)benzamide (e.g., 3.00 mmol, 0.454 g) is dissolved in DMF (12 mL) in a 50 mL round-bottom flask. The solution is cooled to 0 °C.[2] Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) is added in one portion, and the mixture is stirred for 1 hour at 0 °C.[2] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is brought to room temperature, and ethyl acetate (20 mL) is added. The organic phase is washed with NaHSO₃ (2 x 10 mL), and the resulting aqueous phase is further extracted with ethyl acetate (3 x 10 mL) to isolate the final product.[2]

Melting Point Determination: Capillary Method

The melting point is a fundamental indicator of purity.[7] The capillary method is a standard and widely used technique.[8]

-

Sample Preparation: A small quantity of the dry, powdered compound is loaded into a capillary tube, which is sealed at one end.[7][9] The tube is tapped to compact the sample to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[9]

-

Measurement: The sample is heated rapidly to obtain an approximate melting point. A second, fresh sample is then heated slowly, with the temperature increasing at a rate of about 2 °C per minute as it approaches the approximate melting point.[9]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Aqueous Solubility: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[4]

-

Sample Preparation: An excess amount of the solid compound is added to a set of glass vessels (e.g., flasks or vials) containing a known volume of the aqueous medium (e.g., purified water or a specific buffer).[6][10] The addition of excess solid ensures that a saturated solution is formed.[10]

-

Equilibration: The sealed vessels are agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][6] Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.[4]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution.[6]

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][4] A calibration curve is used to accurately quantify the concentration, which represents the compound's solubility.[2]

LogP Determination: HPLC Method

The partition coefficient (logP) between octanol and water is a critical measure of lipophilicity. Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for its determination.[11]

-

Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[11]

-

Calibration: A series of standard compounds with well-documented logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factors (log k') against their known logP values.[12][13] The retention factor k' is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[11]

-

Sample Analysis: The test compound (this compound) is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).[14]

-

Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the compound is then determined by interpolating this log k' value onto the calibration curve generated from the standard compounds.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physicochemical characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

- 1. This compound | C8H7NO2 | CID 25786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pennwest.edu [pennwest.edu]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives

An In-Depth Technical Guide to 1,4-Dihydro-2H-3,1-benzoxazin-2-one Derivatives

Introduction

The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. As a privileged bicyclic system featuring an oxazine ring fused to a benzene ring, its derivatives have demonstrated a wide spectrum of biological activities.[1][2] These compounds are recognized for their roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[3][4][5][6] Their versatile biological profile stems from the rigid, planar structure which can engage in various non-covalent interactions—such as π-π stacking, hydrogen bonding, and hydrophobic interactions—with biological targets like enzymes and receptors.[7] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and structure-activity relationships, intended for researchers, scientists, and professionals in drug development.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Diagram: General Synthesis and Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Key Experimental Protocols

Protocol 1: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement [8] This two-step procedure provides a versatile route to 4-substituted benzoxazinones from readily available phthalides.

-

Step 1: Aminolysis of Phthalide:

-

A 3-substituted phthalide (1.0 eq) is reacted with an in-situ prepared aluminum amide reagent.

-

This reaction opens the lactone ring to yield a 2-hydroxymethyl substituted benzamide derivative.

-

-

Step 2: Hofmann Rearrangement:

-

The resulting 2-(hydroxymethyl)benzamide (1.0 eq) is dissolved in DMF (e.g., 4 mL per mmol of amide).

-

The solution is cooled to 0 °C and protected from light.

-

Bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) is added in one portion.

-

The mixture is stirred for 1 hour at 0 °C, monitoring by TLC for the disappearance of the starting material.

-

The reaction is allowed to warm to room temperature, and ethyl acetate is added.

-

The organic phase is washed sequentially with aqueous NaHSO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 4-substituted this compound.

-

Protocol 2: Synthesis from 2-Aminophenol [1] This method is commonly used for synthesizing the core 2H-benzo[b][8][9]oxazin-3(4H)-one structure.

-

Step 1: Formation of the Benzoxazinone Ring:

-

A mixture of 2-aminophenol (1.0 eq) and chloroacetic acid (1.1 eq) is prepared.

-

The mixture is heated, typically to 55°C, for an extended period (e.g., 16 hours).

-

After cooling, the reaction mixture is concentrated and diluted with water to precipitate the product.

-

The precipitate is filtered, washed with water, and dried under a vacuum.

-

Recrystallization from a suitable solvent like ethanol yields pure 2H-benzo[b][8][9]oxazin-3(4H)-one.

-

-

Step 2: Sulfonation and Derivatization (Example):

-

The benzoxazinone from Step 1 (1.0 eq) is added portion-wise to chlorosulfonic acid at 0 °C and stirred for 1 hour.

-

The mixture is poured onto ice and extracted with dichloromethane.

-

The organic layer is dried and concentrated to yield the sulfonyl chloride derivative.

-

This intermediate can then be reacted with various aryl amines in a nucleophilic substitution reaction to produce a library of derivatives.

-

Protocol 3: Synthesis from Anthranilic Acid [10] This is a straightforward one-step condensation reaction.

-

A solution of anthranilic acid (1.0 eq) and a substituted benzoyl chloride (1.1 eq) is prepared in a suitable solvent such as chloroform.

-

Triethylamine (1.2 eq) is added as a base.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The mixture is washed with water, and the organic layer is dried and concentrated.

-

The resulting solid is purified by recrystallization to afford the desired benzoxazinone derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound exhibit a remarkable range of pharmacological effects. The specific activity is highly dependent on the nature and position of substituents on the bicyclic ring system.

Anticancer Activity

Several benzoxazinone derivatives have been identified as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of DNA damage in tumor cells.[3][11]

A notable mechanism involves the targeting of G-quadruplexes (G4-DNAs) in the promoter region of the c-Myc oncogene.[3] Certain derivatives can induce and stabilize these G4 structures, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[3]

Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives

| Compound | Cell Line | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| c5 | Huh-7 (Liver Cancer) | Cytotoxicity | 28.48 µM | [11] |

| c18 | Huh-7 (Liver Cancer) | Cytotoxicity | 19.05 µM | [11] |

| 5b | MCF-7 (Breast Cancer) | Cytotoxicity | 17.08 µg/mL | [2][11] |

| 5b | HeLa (Cervical Cancer) | Cytotoxicity | 15.38 µg/mL | [2][11] |

| 3c | A549 (Lung Cancer) | Proliferation Inhibition | 3.29 µM | [11] |

| Four Synthesized Derivatives | SK-RC-42, SGC7901, A549 | Proliferation Inhibition | Varies |[3] |

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay) [11] This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cancer cells (e.g., Huh-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Diagram: c-Myc G-Quadruplex Inhibition Pathway

Caption: Benzoxazinones can stabilize c-Myc G-quadruplexes, inhibiting transcription.

Antimicrobial and Antifungal Activity

Benzoxazine derivatives are promising candidates for new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Selected Benzoxazinone Derivatives [1]

| Compound | Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4e | E. coli | 22 |

| 4e | S. aureus | 20 |

| 4e | B. subtilis | 18 |

In one study, molecular docking suggested that these compounds exert their effect by targeting the GyrB active site of E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] Additionally, novel derivatives containing an acylhydrazone moiety have demonstrated significant in vitro fungicidal activities against several plant pathogenic fungi.[12]

Protocol 5: Antimicrobial Susceptibility Testing (Agar Diffusion Method) [1][13]

-

A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

-

The plates are incubated at 37°C for 18-24 hours.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Certain benzoxazinone derivatives, particularly those modified with a 1,2,3-triazole moiety, have shown potent anti-inflammatory effects.[6][14] These compounds have been studied in lipopolysaccharide (LPS)-induced microglial cells, a common model for neuroinflammation.

The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway.[6][7] By activating this pathway, the compounds can reduce the production of reactive oxygen species (ROS) and downregulate the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and enzymes (iNOS, COX-2).[6][14]

Table 3: Anti-inflammatory Activity of Selected Derivatives [6][7]

| Compound | Assay | Effect |

|---|---|---|

| e2, e16, e20 | LPS-induced NO production in BV-2 cells | Significant reduction |

| e2, e16, e20 | Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α) | Significant decrease |

| e2, e16, e20 | iNOS and COX-2 protein levels | Downregulation |

| 27 | TNF-α inhibition | IC₅₀: 7.83 µM |

Diagram: Nrf2-HO-1 Anti-inflammatory Signaling Pathway

Caption: Benzoxazinones can activate the Nrf2-HO-1 pathway to reduce inflammation.

Conclusion

The this compound framework represents a versatile and highly valuable scaffold in modern drug discovery. The synthetic accessibility and the potential for diverse substitutions allow for the creation of large libraries of compounds for biological screening. Research has consistently shown that these derivatives possess significant anticancer, antimicrobial, and anti-inflammatory properties, often acting through well-defined molecular mechanisms. The structure-activity relationship studies highlighted in this review underscore the importance of substituent patterns in modulating potency and selectivity. Future work in this area should continue to explore novel derivatives, elucidate their mechanisms of action through advanced cellular and molecular techniques, and optimize lead compounds for preclinical and clinical development. The data and protocols presented herein serve as a comprehensive resource to guide these future research endeavors.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

An In-Depth Technical Guide to 1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical identity, synthesis protocols, and the broader biological activities associated with the benzoxazinone core, offering insights for its potential application in drug discovery and development.

Chemical Identity

IUPAC Name: 1,4-dihydro-3,1-benzoxazin-2-one[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Canonical SMILES | C1C2=CC=CC=C2NC(=O)O1 | [1] |

| InChI | InChI=1S/C8H7NO2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | [1] |

| InChIKey | SYZIUAAQNFJPJY-UHFFFAOYSA-N | [1] |

Synthesis Protocols

The synthesis of the this compound core can be achieved through various methods. A notable two-step protocol involves the aminolysis of phthalides followed by a Hofmann rearrangement.[3]

Protocol: Synthesis from Phthalides via Aminolysis-Hofmann Rearrangement[3]

This method provides a straightforward conversion of readily available phthalides to the corresponding benzoxazinones.

Step 1: Aminolysis of Phthalide to 2-(hydroxymethyl)benzamide

-

To a solution of a 3-substituted phthalide (1.0 eq) in anhydrous THF, add a solution of trimethylaluminum (3.0 eq) in heptanes at 0 °C under an inert atmosphere.

-

Add ammonium chloride (3.0 eq) portion-wise at 0 °C.

-

Warm the reaction mixture to 50 °C and stir for 12-16 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

Stir the resulting mixture vigorously until two clear phases are formed.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the 2-(hydroxymethyl)benzamide derivative.

Step 2: Hofmann Rearrangement to this compound

-

Dissolve the 2-(hydroxymethyl)benzamide derivative (1.0 eq) in DMF.

-

Cool the solution to 0 °C and protect it from light.

-

Add bis(trifluoroacetoxy)iodobenzene (BTI) (1.05 eq) and stir at 0 °C for the required time (monitored by TLC).

-

Upon completion, add a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to obtain the final this compound product.

Synthesis Yields

| Starting Phthalide (R group) | Intermediate Benzamide Yield (%) | Final Benzoxazinone Yield (%) |

| H | 85 | 90 |

| Phenyl | 80 | 85 |

| 4-Methoxyphenyl | 75 | 82 |

| 4-Chlorophenyl | 78 | 88 |

Data adapted from a study on the synthesis of 4-substituted benzoxazinones.[3]

Biological Activities and Drug Development Potential

While specific biological data for the parent compound this compound is limited, the benzoxazinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[4] This suggests that this compound is a valuable starting point for the development of novel therapeutics.

Anticancer Activity

Derivatives of the closely related 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticancer properties. These compounds are thought to exert their effects by intercalating into tumor cell DNA, leading to DNA damage and apoptosis.[5]

A study on 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety demonstrated notable inhibitory activity against Huh-7 liver cancer cells.[5]

| Compound | IC₅₀ (μM) against Huh-7 cells |

| c5 | 28.48 |

| c14 | 32.60 |

| c16 | 31.87 |

| c18 | 19.05 |

Data from a study on 2H-1,4-benzoxazin-3(4H)-one derivatives.[5]

PI3K/mTOR Signaling Pathway Inhibition

A significant area of interest is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. A series of 4-phenyl-2H-benzo[b][3][6]oxazin-3(4H)-one derivatives were designed as dual PI3K/mTOR inhibitors.[7]

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have also been shown to possess anti-inflammatory properties. These compounds were found to activate the Nrf2-HO-1 signaling pathway, which plays a key role in the cellular response to oxidative stress and inflammation.[8]

Caption: Nrf2-HO-1 anti-inflammatory pathway activated by benzoxazinone derivatives.

Experimental Workflow: Anticancer Screening

The following provides a generalized workflow for the initial screening of benzoxazinone derivatives for anticancer activity, based on methodologies reported in the literature.[5]

Caption: General workflow for the synthesis and in vitro anticancer screening of benzoxazinone derivatives.

Protocol: Cell Viability (MTT) Assay

-

Seed tumor cells (e.g., Huh-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized benzoxazinone compounds for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ values.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical identity and accessible synthetic routes. While direct biological data for this specific molecule is not extensively documented, the broader class of benzoxazinones demonstrates significant potential in drug development, particularly in the areas of oncology and anti-inflammatory therapies. The established roles of benzoxazinone derivatives in modulating key signaling pathways, such as the PI3K/mTOR and Nrf2-HO-1 pathways, underscore the value of this scaffold as a foundation for the design of novel, potent, and selective therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C8H7NO2 | CID 25786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of 1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and a potential mechanism of action for the broader class of benzoxazinones, to which 1,4-dihydro-2H-3,1-benzoxazin-2-one belongs.

Core Compound Properties

The fundamental molecular details of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 13213-88-2 |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves a two-step process starting from readily available phthalides. This process includes an initial aminolysis followed by a Hofmann rearrangement.

This protocol details the conversion of 2-(hydroxymethyl)benzamide to 1,4-dihydro-benzo[d][1][2]oxazin-2-one.

Materials:

-

2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g)

-

N,N-Dimethylformamide (DMF) (12 mL)

-

Bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g)

-

Ethyl acetate (EtOAc)

-

Sodium bisulfite (NaHSO₃) solution

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-(hydroxymethyl)benzamide (0.454 g) in 12 mL of DMF.

-

Cool the solution to 0 °C using an ice bath and cover the flask with aluminum foil to protect it from light.

-

Add BTI (1.35 g) to the solution in a single portion.

-

Stir the resulting mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Add 20 mL of EtOAc to the reaction mixture.

-

Wash the organic phase with 10 mL of NaHSO₃ solution twice.

-

Extract the resulting aqueous phase with 10 mL of EtOAc three times.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been studied for its anti-tumor properties. Research suggests that these compounds can induce DNA damage in tumor cells, leading to apoptosis.[3]

A proposed mechanism involves the ability of the rigid, planar structure of these compounds to intercalate with DNA, which in turn triggers a cascade of cellular events culminating in cell death.[3]

The following diagram illustrates the proposed logical workflow from the introduction of a 2H-1,4-benzoxazin-3(4H)-one derivative to the induction of apoptosis in tumor cells.

Caption: Proposed mechanism of anti-tumor activity for 2H-1,4-benzoxazin-3(4H)-one derivatives.

References

- 1. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Deep Dive into 1,4-dihydro-2H-3,1-benzoxazin-2-one

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 1,4-dihydro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates critical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed methodologies to ensure reproducibility and facilitate further investigation.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.58 | s | - | 1H | NH |

| 7.29 - 7.21 | m | - | 2H | Ar-H |

| 6.95 | t | 7.4 | 1H | Ar-H |

| 6.87 | d | 7.9 | 1H | Ar-H |

| 5.21 | s | - | 2H | O-CH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O |

| 139.7 | Ar-C |

| 129.2 | Ar-CH |

| 124.3 | Ar-CH |

| 122.9 | Ar-C |

| 119.5 | Ar-CH |

| 116.7 | Ar-CH |

| 66.5 | O-CH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data of this compound

| m/z | Ion |

| 150.05496 | [M+H]⁺ |

| 172.03690 | [M+Na]⁺ |

| 148.04040 | [M-H]⁻ |

Note: The mass spectrometry data is predicted.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of 1,4-dihydro-benzo[d][2][3]oxazin-2-one[4]

A solution of 2-(hydroxymethyl)benzamide (3.00 mmol, 0.454 g) in 12 mL of dimethylformamide (DMF) was prepared in a 50 mL round bottom flask. The solution was cooled to 0 °C and protected from light with aluminum foil. To this solution, bis(trifluoroacetoxy)iodobenzene (BTI) (3.15 mmol, 1.35 g) was added in a single portion. The resulting mixture was stirred for 1 hour at 0 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture was brought to room temperature, and 20 mL of ethyl acetate (EtOAc) was added. The organic phase was subsequently washed with sodium bisulfite (NaHSO₃) solution (2 x 10 mL). The aqueous phase was then back-extracted with EtOAc (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent was removed under reduced pressure using a rotary evaporator to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy A general protocol for acquiring an FT-IR spectrum of a solid organic compound involves the preparation of a thin film. A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is then placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS) For a volatile organic compound, Electron Ionization (EI) mass spectrometry is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized organic compound follows a logical progression of spectroscopic analyses. The diagram below illustrates this typical workflow.

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Benzoxazinone Core: A Technical Guide to its Discovery and Storied History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating discovery and rich history of benzoxazinone compounds. From their initial synthesis in the early 20th century to the discovery of their vital roles in plant chemical defense and their subsequent development as versatile scaffolds in medicinal chemistry, this document provides a comprehensive overview of this important class of heterocyclic compounds. Detailed experimental protocols from key studies, quantitative biological activity data, and visualizations of crucial pathways are presented to offer a thorough resource for researchers in the field.

The Dawn of Benzoxazinones: A Synthetic Debut

The story of benzoxazinones begins not in nature, but in the laboratory. In 1902, the German chemists Georg Heller and F. Fiesselmann reported the first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one.[1][2] Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of pyridine.[1][2] This foundational discovery laid the groundwork for synthetic benzoxazinone chemistry and established a route that, with modifications, is still in use today.

Foundational Synthetic Protocol: The Heller and Fiesselmann Reaction

While the original 1902 publication is not readily accessible, modern iterations of the Heller and Fiesselmann reaction provide a clear protocol for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. A representative procedure is detailed below.

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine (anhydrous) or Triethylamine

-

Chloroform (anhydrous)

-

Distilled water

-

Ice

Procedure:

-

A solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) is prepared in anhydrous chloroform.[3]

-

The solution is stirred at room temperature, and benzoyl chloride (1 equivalent) is added dropwise.

-

The reaction mixture is stirred for an additional 2-4 hours at room temperature.[3]

-

Following the initial reaction, a cyclizing agent is introduced. While Heller and Fiesselmann used excess pyridine, modern methods may employ reagents like cyanuric chloride in DMF.[3]

-

After the cyclization is complete (typically monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting residue is poured into a mixture of distilled water and ice to precipitate the product.[3]

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ether-chloroform mixture).

Figure 1: General workflow for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.

Nature's Arsenal: The Discovery of Naturally Occurring Benzoxazinones

For over half a century, benzoxazinones remained primarily a synthetic curiosity. This changed dramatically in the late 1950s and early 1960s with the work of Artturi Virtanen and his colleagues. Their investigations into the chemical constituents of rye ( Secale cereale ) and other grasses led to the isolation and characterization of naturally occurring benzoxazinones.

In 1960, Virtanen and Hietala reported the isolation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) from rye seedlings.[4] This was followed by the discovery of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) in maize ( Zea mays ) in 1962.[5] These compounds were found to be part of the plant's sophisticated chemical defense system, protecting them from herbivores and pathogens.

Isolation of Natural Benzoxazinones

The isolation of these compounds from plant material is a critical procedure for their study. The following protocol is a representative method for the large-scale isolation of DIMBOA from maize seedlings.

Experimental Protocol: Isolation of DIMBOA from Maize Seedlings

Materials:

-

Young maize seedlings (e.g., 7-day-old, grown in the dark)

-

Water

-

Cheesecloth

-

Amberlite XAD-7 resin

-

Acetone

-

Methylene chloride

Procedure:

-

Harvest the shoots of one-week-old maize seedlings and freeze them.

-

Homogenize the frozen plant material with water in a blender.

-

Squeeze the homogenate through a layer of cheesecloth to obtain a filtrate.

-

Allow the filtrate to stand for approximately 1 hour to permit the enzymatic hydrolysis of DIMBOA-glucoside to the active aglycone, DIMBOA.

-

Add Amberlite XAD-7 resin to the filtrate and stir for 1 hour. This solid-phase extraction resin will bind the DIMBOA.

-

Filter the mixture to collect the Amberlite XAD-7 resin and wash it with water.

-

Elute the DIMBOA from the resin by washing with acetone.

-

Evaporate the acetone from the filtrate under reduced pressure to yield a residue.

-

Partially dissolve the residue in methylene chloride and store at -20°C overnight to crystallize the DIMBOA.

-

Collect the crystalline DIMBOA by filtration.

Figure 2: Workflow for the isolation of DIMBOA from maize seedlings.

The Biosynthetic Pathway of Benzoxazinones in Plants

The discovery of DIBOA and DIMBOA spurred research into their biosynthesis. It was determined that these compounds are derived from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[6] In maize, a cluster of genes, designated Bx1 through Bx14, encode the enzymes responsible for the production of DIMBOA.[6]

The pathway begins with the conversion of indole-3-glycerol phosphate to indole, catalyzed by the BX1 enzyme. A series of cytochrome P450 monooxygenases (BX2-BX5) then sequentially oxidize the indole ring to form DIBOA.[6] DIBOA is subsequently glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the stable storage compound, DIBOA-glucoside. Further hydroxylation by BX6 and methylation by BX7 convert DIBOA-glucoside to DIMBOA-glucoside.[6]

Figure 3: Simplified biosynthesis pathway of DIMBOA-glucoside in maize.

Biological Activities and Structure-Activity Relationships

Benzoxazinones and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of pharmaceuticals and agrochemicals. Their activities include herbicidal, insecticidal, antifungal, antibacterial, and anticancer properties.

Quantitative Data on Biological Activities

The following tables summarize some of the reported quantitative data for the biological activities of various benzoxazinone compounds.

Table 1: Herbicidal Activity of Benzoxazinone Derivatives

| Compound | Target Species | Parameter | Value | Reference |

| D-DIBOA | Lolium rigidum (root) | IC50 | ~100 µM | [7] |

| Heptanoyl D-DIBOA | Lolium rigidum (root) | IC50 | 123.4 µM | [7] |

| Octanoyl D-DIBOA | Lolium rigidum (root) | IC50 | 107.4 µM | [7] |

| Valeryl D-DIBOA | Avena fatua (germination) | IC50 | 580 µM | [7] |

| D-DIBOA | Wheat (root) | IC50 | 7026 µM | [7] |

Table 2: Antimicrobial Activity of Benzoxazinone Derivatives

| Compound | Organism | Parameter | Value (mg/L) | Reference |

| DIMBOA | Ralstonia solanacearum | MIC | 200 | [8] |

| BOA | Ralstonia solanacearum | MIC | 300 | [8] |

| CDHB | Ralstonia solanacearum | MIC | 100 | [8] |

| MBT | Ralstonia solanacearum | MIC | 50 | [8] |

| DIMBOA | Ralstonia solanacearum | IC50 | 58.55 | [8] |

| BOA | Ralstonia solanacearum | IC50 | 208.92 | [8] |

| CDHB | Ralstonia solanacearum | IC50 | 29.64 | [8] |

| MBT | Ralstonia solanacearum | IC50 | 8.24 | [8] |

Table 3: Anticancer Activity of Benzoxazinone Derivatives

| Compound | Cell Line | Parameter | Value (µM) | Reference |

| Compound 1 | HCT116 (Colon) | IC50 | 22.4 | |

| Compound 2 | HCT116 (Colon) | IC50 | 0.34 | |

| Compound 1 | HTB-26 (Breast) | IC50 | 10-50 | |

| Compound 2 | HTB-26 (Breast) | IC50 | 10-50 | |

| Compound 1 | PC-3 (Pancreatic) | IC50 | 10-50 | |

| Compound 2 | PC-3 (Pancreatic) | IC50 | 10-50 | |

| Compound 1 | HepG2 (Hepatocellular) | IC50 | 10-50 | |

| Compound 2 | HepG2 (Hepatocellular) | IC50 | 10-50 | |

| Derivative 11o | Capan-1 (Pancreatic) | IC50 | 1.4 | [7] |

| Derivative 11r | Capan-1 (Pancreatic) | IC50 | 5.1 | [7] |

| Derivative 11s | Capan-1 (Pancreatic) | IC50 | 5.3 | [7] |

Note: Compound 1 and 2 are regioisomers of a hybrid compound. Derivatives 11o, 11r, and 11s are specific synthetic derivatives from the cited study.

Conclusion

The journey of benzoxazinone compounds, from their synthetic origins to their discovery as key players in plant ecology and their emergence as a promising scaffold in drug discovery, highlights a remarkable trajectory in chemical science. The foundational work of early chemists, coupled with the meticulous investigations of natural product researchers, has unveiled a class of molecules with immense versatility and potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers, fostering further exploration and innovation in the ever-evolving field of benzoxazinone chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. idexx.dk [idexx.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1,4-Benzoxazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the core biological activities of 1,4-benzoxazinone class compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,4-benzoxazinone derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 1,4-benzoxazinone derivatives, presenting IC50 values (the concentration of a compound that inhibits 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Derivative 7d | MCF-7 (Breast) | 22.6 | [1] |

| HT-29 (Colon) | 13.4 | [1] | |

| Derivative 5a | Hep-G2 (Liver) | 3.12 | [2] |

| Derivative 6a | Hep-G2 (Liver) | 3.12 | [2] |

| Derivative 8a | Hep-G2 (Liver) | 3.12 | [2] |

| Derivative 7a | Hep-G2 (Liver) | 6.25 | [2] |

| Derivative 13a | Hep-G2 (Liver) | 6.25 | [2] |

| Derivative 17a | Hep-G2 (Liver) | 6.25 | [2] |

| Derivative 17a | SW (Colon) | >3.12 | [2] |

| Derivative 18a | SW (Colon) | >3.12 | [2] |

| Series 2 | |||

| Benzoxazinone Derivative 3 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |

| Benzoxazinone Derivative 7 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |

| Benzoxazinone Derivative 8 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |

| Benzoxazinone Derivative 10 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |

| Benzoxazinone Derivative 13 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 | |

| Benzoxazinone Derivative 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | <10 |

Key Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as targets for 1,4-benzoxazinone derivatives in cancer cells. These include the p53, caspase, topoisomerase II, and c-Myc pathways.

Many 1,4-benzoxazinone derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of the p53 tumor suppressor protein and the subsequent activation of the caspase cascade. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]

Caption: p53 and Caspase-Mediated Apoptosis Pathway.

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation.[6][7] Some 1,4-benzoxazinone derivatives act as topoisomerase II inhibitors. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, which in turn triggers cell cycle arrest and apoptosis.[8][9][10]

Caption: Topoisomerase II Inhibition Pathway.

The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[11][12][13] Certain 1,4-benzoxazinone derivatives have been shown to downregulate the expression of c-Myc, thereby inhibiting cancer cell growth and proliferation.[14] One proposed mechanism is the stabilization of G-quadruplex structures in the c-Myc promoter region, which can repress its transcription.[14]

Caption: c-Myc Downregulation Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,4-Benzoxazinone derivative to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazinone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: MTT Assay Workflow.

Antimicrobial and Antifungal Activity

1,4-Benzoxazinone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial and antifungal agents.

Quantitative Antimicrobial and Antifungal Activity Data

The following tables summarize the in vitro antimicrobial and antifungal activity of various 1,4-benzoxazinone derivatives.

Table 2: Antibacterial Activity (Zone of Inhibition in mm)

| Compound/Derivative | E. coli | S. aureus | B. subtilis | Reference |

| 4e | 22 | 20 | 18 | |

| 4a | 20 | - | - | |

| 4b | - | Moderate | Moderate | |

| 4c | - | Moderate | Moderate | |

| 4f | - | Moderate | Moderate | |

| 4g | Ineffective | Ineffective | Ineffective |

Note: "-" indicates data not provided in the source.

Table 3: Antifungal Activity (EC50 in µg/mL)

| Compound/Derivative | G. zeae | P. sasakii | P. infestans | C. wilt | Reference |

| 5l | 20.06 | - | - | - | [17] |

| 5o | 23.17 | - | - | - | [17] |

| 5q | - | 26.66 | - | - | [17] |

| 5r | - | - | 15.37 | - | [17] |

| 5p | - | - | - | 26.76 | [17] |

| Hymexazol (Control) | 40.51 | 32.77 | 18.35 | >50 | [17] |

Table 4: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound/Derivative | Candida species (Geometric Mean) | Reference |

| 13a | 28.5 | [2] |

| 14a | 47.2 | [2] |

| 17a | 50.7 | [2] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[18][19][20]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip

-

1,4-Benzoxazinone derivative to be tested

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate to create a lawn.

-

Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.

-

Compound Addition: Add a known concentration of the 1,4-benzoxazinone derivative solution, positive control, and negative control to the respective wells.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Agar Well Diffusion Assay Workflow.

Herbicidal Activity

Certain 1,4-benzoxazinone derivatives have been investigated for their potential as herbicides. They can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death.

Quantitative Herbicidal Activity Data

| Compound/Derivative | Target | Kᵢ (nM) | Reference |

| 7af | Nicotiana tabacum PPO | 14 | [21] |

| 7af | Human PPO | 44,800 | [21] |

Synthesis of 1,4-Benzoxazinone Derivatives

The synthesis of 1,4-benzoxazinone derivatives is a crucial first step in the exploration of their biological activities. A common and versatile method involves the cyclization of 2-aminophenols with α-haloacyl halides or related reagents.

General Synthetic Workflow

Caption: General Synthesis of 1,4-Benzoxazinones.

This guide provides a foundational understanding of the significant biological activities of 1,4-benzoxazinone compounds. The versatility of this scaffold, coupled with the potential for diverse functionalization, continues to make it an attractive target for the development of novel therapeutic and agrochemical agents. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]